N-(2-isopropylphenyl)-4-phenylbutanamide
Description
N-(2-Isopropylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone with two aromatic substituents: a 4-phenyl group on the butanamide chain and a 2-isopropylphenyl group attached to the nitrogen atom. Its molecular formula is inferred as C₁₉H₂₃NO, with an approximate molecular weight of 289.39 g/mol (calculated based on structural analogs).
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-phenyl-N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)17-12-6-7-13-18(17)20-19(21)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,8,11,14H2,1-2H3,(H,20,21) |
InChI Key |
QIKVMNCUUMINBV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares a butanamide core with several analogs, differing primarily in substituent groups. Below is a comparative analysis of three derivatives:
Substituent-Driven Property Variations
- Lipophilicity : The 2-isopropylphenyl group in the target compound enhances lipophilicity compared to the nitro-substituted analog (), which has higher polarity due to the electron-withdrawing nitro group. This difference may influence blood-brain barrier permeability .
- Reactivity : The bromine atom in N-(2-bromo-4-methylphenyl)-4-phenylbutanamide () introduces a site for nucleophilic substitution, absent in the target compound. Such reactivity could be leveraged in prodrug design .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, structural analogs suggest possible interactions with G-protein-coupled receptors (GPCRs) or ion channels. For example, compounds like SR142948A () with carboxamide motifs exhibit neurotensin receptor antagonism, hinting that similar scaffolds may target peptide-binding receptors . However, the absence of charged or hydrogen-bonding groups in the target compound may reduce affinity for polar binding sites.
Notes on Evidence and Limitations
- Pharmacological comparisons are speculative, based on structural similarities to compounds with known targets (e.g., SR142948A) .
- Substituent effects on toxicity and pharmacokinetics require experimental validation.
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